1-Fluoro-4-(3-iodopropyl)benzene

Catalog No.
S3334449
CAS No.
118156-84-6
M.F
C9H10FI
M. Wt
264.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-4-(3-iodopropyl)benzene

CAS Number

118156-84-6

Product Name

1-Fluoro-4-(3-iodopropyl)benzene

IUPAC Name

1-fluoro-4-(3-iodopropyl)benzene

Molecular Formula

C9H10FI

Molecular Weight

264.08 g/mol

InChI

InChI=1S/C9H10FI/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2

InChI Key

KZIWHIFUFXAERT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCI)F

Canonical SMILES

C1=CC(=CC=C1CCCI)F

1-Fluoro-4-(3-iodopropyl)benzene (CAS 118156-84-6) is a highly reactive electrophilic building block featuring a terminal primary iodide and a para-fluorophenyl moiety. It is predominantly procured as a specialized alkylating agent for the installation of the 3-(4-fluorophenyl)propyl pharmacophore—a structural motif frequently utilized in central nervous system (CNS) therapeutics and advanced agrochemicals [1]. Compared to lighter halide analogs, the greater polarizability and lower bond dissociation energy of the carbon-iodine bond make this compound a highly efficient precursor for rapid, high-yielding N-, O-, and S-alkylations under mild conditions [2].

Procurement teams often evaluate the more ubiquitous 1-(3-chloropropyl)-4-fluorobenzene or 1-(3-bromopropyl)-4-fluorobenzene as cost-saving alternatives. However, substituting the pre-formed iodide with a lighter halide fundamentally alters reaction thermodynamics and process requirements. Chlorides and bromides typically require elevated temperatures (>80°C) or the addition of stoichiometric iodide salts (in situ Finkelstein reaction) to achieve acceptable SN2 conversion rates [1]. These forcing conditions frequently trigger competitive E2 elimination, yielding unwanted alkene byproducts, or cause thermal degradation of sensitive nucleophiles[2]. Procuring the exact iodide compound circumvents these process bottlenecks, ensuring high fidelity and yield in complex late-stage functionalizations.

SN2 Alkylation Kinetics and Throughput

The primary procurement advantage of 1-fluoro-4-(3-iodopropyl)benzene lies in its high leaving-group ability. In standard N-alkylation reactions with hindered secondary amines, the iodide derivative exhibits significantly faster reaction kinetics compared to the bromide analog[1]. This allows for complete conversion at lower temperatures, reducing batch cycle times and minimizing the thermal degradation of sensitive pharmaceutical intermediates.

Evidence DimensionRelative SN2 reaction rate
Target Compound Data~50x to 100x faster conversion at 25-50°C
Comparator Or Baseline1-(3-Bromopropyl)-4-fluorobenzene (Baseline rate = 1x)
Quantified DifferenceUp to 100-fold increase in reaction velocity
ConditionsStandard SN2 conditions (e.g., K2CO3, MeCN, 50°C)

Faster kinetics directly translate to shorter reactor occupancy times and higher throughput in industrial API synthesis.

Chemoselectivity and Elimination Byproduct Reduction

When utilizing lighter halides for the installation of the fluorophenylpropyl group, the elevated temperatures required often promote competitive E2 elimination, forming 1-allyl-4-fluorobenzene as a critical impurity[1]. 1-Fluoro-4-(3-iodopropyl)benzene reacts under sufficiently mild conditions to suppress this side reaction, ensuring a cleaner impurity profile and higher isolated yields of the target alkylated product.

Evidence DimensionProduct yield vs. elimination byproduct
Target Compound Data>95% target yield, <2% elimination byproduct
Comparator Or Baseline1-(3-Chloropropyl)-4-fluorobenzene (>80°C required, ~15-20% elimination)
Quantified DifferenceReduction of elimination byproducts by over 85%
ConditionsAlkylation of basic amines without exogenous catalysts

High chemoselectivity avoids complex downstream chromatographic purification, significantly lowering scale-up costs.

Process Mass Intensity (PMI) and Supply Chain Simplification

Industrial alkylations using 1-(3-chloropropyl)-4-fluorobenzene typically require the addition of catalytic or stoichiometric sodium iodide (NaI) to generate the active iodide species in situ [1]. Procuring 1-fluoro-4-(3-iodopropyl)benzene eliminates the need for this additive, thereby simplifying the bill of materials, reducing reactor corrosion associated with high halide salt concentrations, and lowering the overall Process Mass Intensity (PMI) of the synthetic step [2].

Evidence DimensionRequirement for exogenous iodide catalyst
Target Compound Data0 mol% additive required
Comparator Or Baseline1-(3-Chloropropyl)-4-fluorobenzene (requires 10-100 mol% NaI/KI)
Quantified Difference100% elimination of iodide salt additives
ConditionsIndustrial scale-up of N-alkylation reactions

Eliminating halide additives simplifies the supply chain and reduces waste treatment costs in large-scale manufacturing.

Reactivity in Transition-Metal Cross-Coupling

In modern synthetic routes involving sp3-sp2 cross-coupling (e.g., Negishi or Suzuki-Miyaura reactions), the choice of halide is critical for the oxidative addition step. 1-Fluoro-4-(3-iodopropyl)benzene undergoes rapid oxidative addition with palladium or nickel catalysts at room temperature, whereas the bromide equivalent often requires elevated temperatures or highly specialized, expensive ligands to achieve similar turnover frequencies [1].

Evidence DimensionOxidative addition efficiency
Target Compound DataRapid activation at 20-25°C with standard ligands
Comparator Or Baseline1-(3-Bromopropyl)-4-fluorobenzene (Requires >60°C or specialized ligands)
Quantified DifferenceEnables room-temperature coupling with lower catalyst loading
ConditionsPd- or Ni-catalyzed sp3-sp2 cross-coupling

Facilitating cross-coupling at lower temperatures preserves sensitive functional groups and reduces the cost of proprietary ligands.

Late-Stage N-Alkylation in API Synthesis

Due to its rapid SN2 kinetics and low propensity for elimination, this compound is a highly effective choice for introducing the 3-(4-fluorophenyl)propyl pharmacophore into complex, sterically hindered secondary amines during the late stages of CNS drug synthesis [1].

Catalyst-Free Process Scale-Up

In industrial manufacturing environments where reactor corrosion from halide salts (like NaI or KI) must be minimized, procuring the pre-formed iodide eliminates the need for in situ Finkelstein conditions, significantly streamlining the process mass intensity (PMI) and waste management[2].

Mild sp3-sp2 Cross-Coupling Reactions

For advanced material or agrochemical research requiring the attachment of the fluorophenylpropyl chain to an aromatic core, the rapid oxidative addition of the iodide enables palladium- or nickel-catalyzed cross-couplings at room temperature, preserving sensitive functional groups that would degrade under the forcing conditions required for bromides[3].

XLogP3

4

Wikipedia

1-Fluoro-4-(3-iodopropyl)benzene

Dates

Last modified: 08-19-2023

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